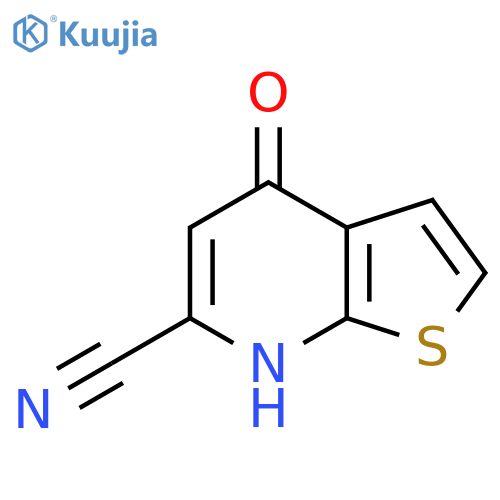Cas no 2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile)

2092277-16-0 structure
商品名:4-hydroxythieno2,3-bpyridine-6-carbonitrile
CAS番号:2092277-16-0
MF:C8H4N2OS
メガワット:176.195159912109
MDL:MFCD34562828
CID:5617642
PubChem ID:131323773
4-hydroxythieno2,3-bpyridine-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2092277-16-0
- 4-hydroxythieno[2,3-b]pyridine-6-carbonitrile
- EN300-28658123
- 4-hydroxythieno2,3-bpyridine-6-carbonitrile
-
- MDL: MFCD34562828
- インチ: 1S/C8H4N2OS/c9-4-5-3-7(11)6-1-2-12-8(6)10-5/h1-3H,(H,10,11)
- InChIKey: VKOPHNCALAFIMS-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2C(C=C(C#N)NC1=2)=O
計算された属性
- せいみつぶんしりょう: 176.00443393g/mol
- どういたいしつりょう: 176.00443393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-hydroxythieno2,3-bpyridine-6-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28658123-5.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 5g |
$3562.0 | 2023-06-03 | |
| Enamine | EN300-28658123-10.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 10g |
$5283.0 | 2023-06-03 | |
| Enamine | EN300-28658123-0.5g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.5g |
$959.0 | 2023-09-06 | |
| Enamine | EN300-28658123-0.25g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.25g |
$607.0 | 2023-09-06 | |
| Enamine | EN300-28658123-1.0g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 1g |
$1229.0 | 2023-06-03 | |
| 1PlusChem | 1P02AGCA-1g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 1g |
$1581.00 | 2023-12-19 | |
| 1PlusChem | 1P02AGCA-50mg |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 50mg |
$402.00 | 2023-12-19 | |
| Enamine | EN300-28658123-0.05g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 0.05g |
$285.0 | 2023-09-06 | |
| Enamine | EN300-28658123-10g |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 10g |
$5283.0 | 2023-09-06 | |
| 1PlusChem | 1P02AGCA-100mg |
4-hydroxythieno[2,3-b]pyridine-6-carbonitrile |
2092277-16-0 | 95% | 100mg |
$589.00 | 2023-12-19 |
4-hydroxythieno2,3-bpyridine-6-carbonitrile 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
2092277-16-0 (4-hydroxythieno2,3-bpyridine-6-carbonitrile) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量